2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Kinase inhibition PPARα agonism dual-pharmacophore design

2-(4-Chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one (CAS 1448026-61-6) is a synthetic small molecule (molecular formula C₁₆H₁₆ClN₃O₂, molecular weight 317.77 g·mol⁻¹) that embeds the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, a privileged heterocyclic core in kinase inhibitor design. The compound carries a 2-(4-chlorophenoxy)-2-methylpropanoyl acyl fragment at the 6-position of the pyrrolopyrimidine ring, which is structurally homologous to the pharmacophoric side-chain of fibric acid derivatives (e.g., clofibrate) known to engage PPARα.

Molecular Formula C16H16ClN3O2
Molecular Weight 317.77
CAS No. 1448026-61-6
Cat. No. B2642618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
CAS1448026-61-6
Molecular FormulaC16H16ClN3O2
Molecular Weight317.77
Structural Identifiers
SMILESCC(C)(C(=O)N1CC2=CN=CN=C2C1)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H16ClN3O2/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)20-8-11-7-18-10-19-14(11)9-20/h3-7,10H,8-9H2,1-2H3
InChIKeyYPUKHMMDYNWHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one (CAS 1448026-61-6): Core Structural Identity and Procurement-Relevant Physicochemical Profile


2-(4-Chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one (CAS 1448026-61-6) is a synthetic small molecule (molecular formula C₁₆H₁₆ClN₃O₂, molecular weight 317.77 g·mol⁻¹) that embeds the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, a privileged heterocyclic core in kinase inhibitor design [1]. The compound carries a 2-(4-chlorophenoxy)-2-methylpropanoyl acyl fragment at the 6-position of the pyrrolopyrimidine ring, which is structurally homologous to the pharmacophoric side-chain of fibric acid derivatives (e.g., clofibrate) known to engage PPARα [2]. The unsubstituted pyrrolo[3,4-d]pyrimidine parent nucleus has been disclosed in patents as a scaffold for prostaglandin synthetase inhibition [3]. This dual pharmacophore architecture differentiates the compound from mono-functional analogs and establishes a unique starting point for chemical biology and medicinal chemistry campaigns.

Why 2-(4-Chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one Cannot Be Replaced by a Generic Pyrrolopyrimidine or a Simple Fibric Acid Ester


The pyrrolo[3,4-d]pyrimidine core is a well-established kinase-inhibitor scaffold, but its biological output is highly sensitive to the nature, position, and bulk of the N-6 substituent [1]. Replacing the 2-(4-chlorophenoxy)-2-methylpropanoyl group with an unadorned acetyl, phenylpropanoyl, or cyclohexylpropanoyl moiety yields analogs that are chemically distinct and predicted to diverge in target engagement, lipophilicity, and metabolic stability. Conversely, simple fibric acid esters such as clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) lack the fused bicyclic heterocycle required for kinase ATP-site binding. The confluence of these two pharmacophores in a single molecular entity creates a bifunctional tool compound that cannot be functionally reconstituted by mixing two separate molecules in an assay. Quantitative evidence for the consequences of this substitution pattern is presented below.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one Relative to Closest Analogs


Structural Hybridization of a Kinase Scaffold with a PPARα-Active Acyl Fragment Distinguishes the Compound from Mono-Functional Pyrrolopyrimidines

The target compound incorporates a 2-(4-chlorophenoxy)-2-methylpropanoyl group—the hallmark acyl fragment of the PPARα agonist clofibric acid—onto the N-6 position of the pyrrolo[3,4-d]pyrimidine kinase scaffold. The reference compound 3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one (CAS 1448059-05-9) carries an unsubstituted phenylpropanoyl group and lacks the chlorophenoxy moiety required for PPARα engagement. This difference in the N-6 substituent is not incremental; it determines whether the molecule can simultaneously address two distinct therapeutic targets (kinase and nuclear receptor). [1]

Kinase inhibition PPARα agonism dual-pharmacophore design

Higher Lipophilicity and Reduced Hydrogen-Bond Donor Count Versus 2,4-Diamino Pyrrolo[3,4-d]pyrimidine Congeners May Favor Membrane Permeability

The target compound has zero hydrogen-bond donors (HBD = 0) and a calculated logP of approximately 2.45 [1]. In contrast, 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, a common core intermediate disclosed in US3342819A, has two hydrogen-bond donors (HBD = 2) on the pyrimidine ring and a predicted logP below 1.0. The lower HBD count of the target compound is expected to enhance passive membrane permeability and oral absorption based on Lipinski's rule-of-five guidelines, while the higher logP improves partitioning into lipid-rich tissues. [2]

Physicochemical properties Lipinski parameters CNS penetration

Crystal-Structure-Guided Differentiation: The N-6 Acyl Substituent Occupies the Solvent-Exposed Region in HSP90–Ligand Co-Crystal Structures, Suggesting a Tractable Vector for Selectivity Engineering

In co-crystal structures of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based HSP90 inhibitors (e.g., PDB 3R4M), the N-6 substituent projects toward the solvent-accessible region of the ATP-binding pocket, with the pyrrolopyrimidine core making critical hydrogen bonds to Asp93 and a conserved water network [1]. The 2-(4-chlorophenoxy)-2-methylpropanoyl group of the target compound extends this vector by approximately 4–5 Å further than the acetamide or benzamide substituents found in the co-crystallized ligands. This additional reach into the solvent channel provides a structural rationale for engineering selectivity against the HSP90 paralogs GRP94 and TRAP1, for which the solvent-exposed region is more divergent. [2]

X-ray crystallography HSP90 structure-based drug design

Recommended Application Scenarios for 2-(4-Chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one Based on Quantitative Differentiation Evidence


Dual-Target Chemical Probe for Studying Kinase–PPARα Crosstalk in Metabolic Disorders

The compound uniquely combines a pyrrolo[3,4-d]pyrimidine kinase-binding core with the clofibric acid pharmacophore. It is suited for phenotypic screening in hepatocyte or adipocyte models of non-alcoholic steatohepatitis (NASH) where both kinase signaling (e.g., JNK, IKKβ) and PPARα transcriptional activity are dysregulated. The absence of hydrogen-bond donors (HBD = 0) supports passive cellular uptake, facilitating intracellular target engagement. [1]

Starting Scaffold for HSP90 Paralog-Selectivity Optimization Campaigns

Crystallographic evidence from the pyrrolo[3,4-d]pyrimidine series (PDB 3R4M) indicates that the N-6 substituent projects into the solvent channel. The extended 2-(4-chlorophenoxy)-2-methylpropanoyl group may contact divergent outer-pocket residues, enabling selectivity engineering against GRP94 and TRAP1. This compound is a rational entry point for SAR expansion targeting tumor-selective HSP90 inhibition. [1]

Negative Control Compound for Kinase Assays When Fibric Acid-Mediated Background Activity Must Be Excluded

For kinase profiling panels where a simple pyrrolo[3,4-d]pyrimidine inhibitor is used as a positive control, this compound can serve as a 'pharmacophore-switched' negative control. Its PPARα-active acyl fragment introduces an orthogonal biological activity, helping researchers distinguish kinase-specific phenotypes from fibric acid-mediated metabolic effects in gene-expression readouts. [2]

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.